molecular formula C25H39NO6S B10767924 N-acetylleukotriene E4

N-acetylleukotriene E4

Cat. No.: B10767924
M. Wt: 481.6 g/mol
InChI Key: BGGYAYMMFYBWEX-PJEAHERNSA-N
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Description

N-acetylleukotriene E4 is a leukotriene, a type of eicosanoid, which is a major biliary metabolite of cysteinyl leukotrienes. It is characterized by its role in various physiological and pathological processes, including inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetylleukotriene E4 can be synthesized through the ω-hydroxylation of leukotriene E4 by liver microsomes. This process involves the use of rat liver microsomes to catalyze the hydroxylation reaction . The chemical structure of this compound is confirmed through various analytical techniques such as ultraviolet spectroscopy, fast atom bombardment mass spectrometry, and chemical synthesis .

Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is typically handled under an inert atmosphere and stored at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: N-acetylleukotriene E4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated and carboxylated derivatives of this compound .

Scientific Research Applications

N-acetylleukotriene E4 has a wide range of scientific research applications:

Mechanism of Action

N-acetylleukotriene E4 exerts its effects by binding to specific leukotriene receptors, including cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are involved in the regulation of inflammatory responses and smooth muscle contraction. The binding of this compound to these receptors activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/protein kinase B pathway .

Comparison with Similar Compounds

    Leukotriene E4: A precursor to N-acetylleukotriene E4, involved in similar biological processes.

    Leukotriene C4 and D4: Other cysteinyl leukotrienes with similar structures and functions.

Uniqueness: this compound is unique due to its specific acetylation, which affects its biological activity and stability. This modification makes it less active than leukotriene C4 but equiactive with leukotriene E4 in certain assays .

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

Molecular Formula

C25H39NO6S

Molecular Weight

481.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21?,22-,23+/m0/s1

InChI Key

BGGYAYMMFYBWEX-PJEAHERNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

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